molecular formula C15H10F2O4 B6408564 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid CAS No. 1261906-92-6

3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408564
CAS No.: 1261906-92-6
M. Wt: 292.23 g/mol
InChI Key: MDHWSTMQNMLKCA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H10F2O4. This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique properties.

Properties

IUPAC Name

3-fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)11-5-2-8(6-13(11)17)10-4-3-9(14(18)19)7-12(10)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHWSTMQNMLKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691495
Record name 2,3'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-92-6
Record name 2,3'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxycarbonylphenylboronic acid and 3-fluorobenzoic acid.

    Suzuki-Miyaura Coupling Reaction: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-fluoro-4-methoxycarbonylphenylboronic acid with 3-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can be esterified to form esters using alcohols in the presence of acid catalysts.

    Reduction: The compound can undergo reduction reactions to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.

    Esterification: Alcohols like methanol or ethanol are used with acid catalysts such as sulfuric acid or hydrochloric acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products with substituted functional groups on the aromatic ring.

    Esterification: Ester derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

Scientific Research Applications

3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxycarbonylphenylboronic acid: Shares the methoxycarbonyl group but lacks the second fluorine atom.

    3-Fluorobenzoic acid: Contains a single fluorine atom and a carboxylic acid group but lacks the methoxycarbonyl group.

Uniqueness

3-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methoxycarbonyl group, which confer distinct chemical and physical properties

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